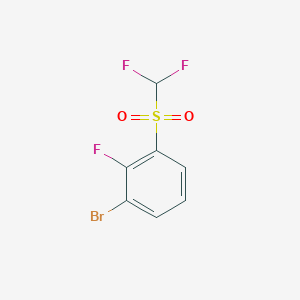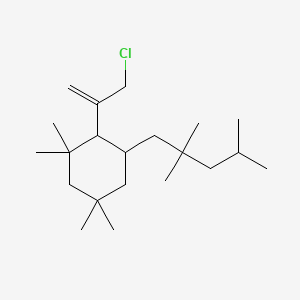
3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The hydroxymethyl and amino groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Indolin-1-yl)propan-1-amine
- 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines
- 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides
Uniqueness
3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to the presence of both the hydroxymethyl and amino groups on the indole ring system. This combination of functional groups enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one |
InChI |
InChI=1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8,13H2 |
InChI Key |
JBVJUZVBPLBDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)

![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)



![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)

![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)

